Boc-Nalpha-methyl-4-chloro-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

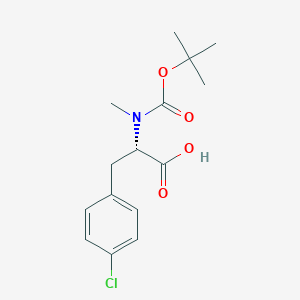

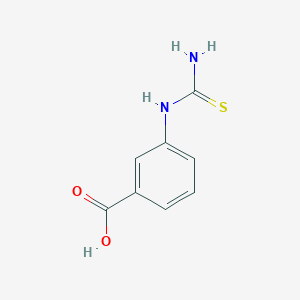

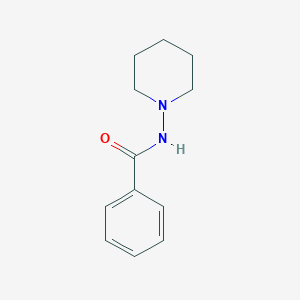

Boc-Nalpha-methyl-4-chloro-L-phenylalanine is a chemical compound with the molecular formula C15H20ClNO4 . It contains a total of 41 atoms, including 20 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Chlorine atom .

Molecular Structure Analysis

The Boc-Nalpha-methyl-4-chloro-L-phenylalanine molecule contains a total of 41 bonds. There are 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Scientific Research Applications

Electrochemical Sensors and Biosensors Development

Recent advancements in sensor and biosensor technologies have highlighted the interdisciplinary approach in developing devices for the detection of various substances, including amino acids like phenylalanine. The study by Dinu and Apetrei (2022) reviews the construction and functioning of electrochemical sensors and biosensors, focusing on their use in detecting amino acids. This research underscores the importance of phenylalanine and its analogs in monitoring diseases and quality control of medicines. The application of conducting polymers and molecularly imprinted polymers has been crucial in enhancing the sensitivity and specificity of these devices, providing a promising avenue for the efficient detection of phenylalanine derivatives in medical and pharmaceutical fields (Dinu & Apetrei, 2022).

Molecular Genetics and Phenylketonuria Research

The study of phenylalanine hydroxylase, the enzyme deficient in phenylketonuria (PKU), has been advanced through molecular genetics research. Guttler and Woo (1986) detailed the isolation and synthesis of rat phenylalanine hydroxylase mRNA and its cDNA, which cross-hybridized with human mRNA, aiding in the screening of a human liver cDNA library. This research has laid the groundwork for understanding the genetic basis of PKU and developing targeted therapies. The identification of the cDNA for human phenylalanine hydroxylase has facilitated gene transfer experiments and the expression of this enzyme in eukaryotic cells and bacteria, opening up new avenues for the treatment of PKU (Güttler & Woo, 1986).

Nutrition and Pharmacological Management of PKU

The nutritional and pharmacological management of PKU, a metabolic disorder resulting from high levels of phenylalanine in the blood, has seen significant advances. The development of glycomacropeptide (GMP)-based foods, which contain minimal amounts of phenylalanine, offers new dietary alternatives for PKU patients. These innovations, along with pharmacological treatments like tetrahydrobiopterin (BH4) that increase phenylalanine hydroxylase activity, represent a paradigm shift in PKU management. The use of large neutral amino acids to inhibit phenylalanine transport into the brain is another promising strategy. These approaches aim to maintain low phenylalanine concentrations, preventing neurological damage associated with PKU (Strisciuglio & Concolino, 2014).

properties

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKQCRRZMAVASQ-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Nalpha-methyl-4-chloro-L-phenylalanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)

![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)

![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)